molecular formula C7H16O2S2 B14377016 2,2'-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol) CAS No. 88458-55-3

2,2'-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol)

Cat. No.: B14377016
CAS No.: 88458-55-3
M. Wt: 196.3 g/mol
InChI Key: TZAAAVZNMQLKCW-UHFFFAOYSA-N
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Description

2,2’-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol) is an organic compound characterized by the presence of thiol groups and ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol) typically involves the reaction of propane-1,3-diol with ethane-1-thiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure environment to ensure the desired product yield. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2,2’-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol) undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The ether linkages can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Disulfides and sulfoxides.

    Reduction: Alcohols and thiols.

    Substitution: Ether derivatives and substituted thiols.

Scientific Research Applications

2,2’-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein modification.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs and treatments.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2,2’-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol) involves its interaction with molecular targets such as enzymes and proteins. The thiol groups can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of enzyme activity. The ether linkages provide stability and flexibility to the molecule, allowing it to interact with various biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[Ethane-1,2-diylbis(oxy)]di(ethane-1-thiol)
  • 3,3’-[Propane-1,3-diylbis(oxy)]di(propane-1-thiol)

Uniqueness

2,2’-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol) is unique due to its specific combination of thiol and ether groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications.

Properties

CAS No.

88458-55-3

Molecular Formula

C7H16O2S2

Molecular Weight

196.3 g/mol

IUPAC Name

2-[3-(2-sulfanylethoxy)propoxy]ethanethiol

InChI

InChI=1S/C7H16O2S2/c10-6-4-8-2-1-3-9-5-7-11/h10-11H,1-7H2

InChI Key

TZAAAVZNMQLKCW-UHFFFAOYSA-N

Canonical SMILES

C(COCCS)COCCS

Origin of Product

United States

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